4-Bromo-3-isopropylbenzenesulfonyl chloride
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Overview
Description
4-Bromo-3-isopropylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C9H10BrClO2S and its molecular weight is 297.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Key Intermediates
4-Bromo-3-isopropylbenzenesulfonyl chloride is utilized in the synthesis of key intermediates for various chemical compounds. For example, it has been used in the synthesis of the key intermediate of Coenzyme Q10, demonstrating its utility in complex organic synthesis processes (Fansong Mu et al., 2011).
Derivatization in Analytical Chemistry
In analytical chemistry, derivatization techniques involving this compound have improved the detection responses of certain compounds. A study highlighted its use in increasing the detection responses of estrogens in liquid chromatography-mass spectrometry, showcasing its potential in enhancing analytical methods (T. Higashi et al., 2006).
Catalysis and Organic Reactions
This compound also finds application in catalyzed reactions. Research has explored its reactivity in palladium-catalyzed desulfitative arylation, which is significant for creating arylated heteroarenes without cleaving C-Br bonds, enabling further transformations and demonstrating versatility in synthetic chemistry (Aymen Skhiri et al., 2015).
Nickel-Catalyzed Cross-Coupling
Another application is in nickel-catalyzed cross-coupling reactions, where it serves as a precursor or intermediate for the synthesis of complex organic molecules. This highlights its role in facilitating new bond formations and expanding the toolkit for organic synthesis (Daniel A. Everson et al., 2014).
Enzyme Inhibition Studies
It has also been used in the study of enzyme inhibition, where new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential as enzyme inhibitors, showcasing the compound's relevance in medicinal chemistry and drug development (N. Riaz, 2020).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-isopropylbenzenesulfonyl chloride is the aromatic ring of benzene . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound undergoes an electrophilic aromatic substitution reaction . This is a two-step mechanism:
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of substituted aromatic compounds . The order in which reactions are carried out is often critical to the success of the overall scheme .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can be used in the synthesis of various organic compounds, including those with biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the presence of other substances that can act as catalysts or inhibitors . Furthermore, the compound’s stability could be affected by factors such as pH, light, and humidity.
Properties
IUPAC Name |
4-bromo-3-propan-2-ylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPYULGRNKYCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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